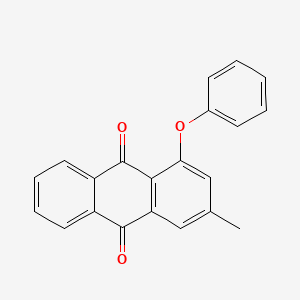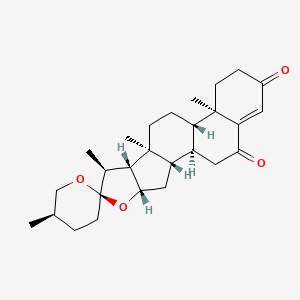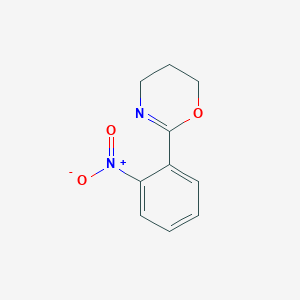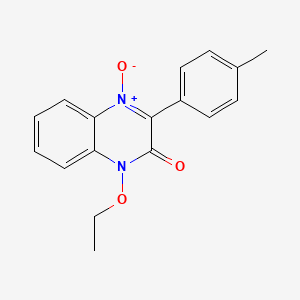
3-Methyl-1-phenoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenoxy group at the 1-position and a methyl group at the 3-position on the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Vorbereitungsmethoden
The synthesis of 3-Methyl-1-phenoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common synthetic route includes the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst to introduce the 9,10-dione functionality.
Industrial production methods for anthracene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
3-Methyl-1-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene or its partially reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phenoxy and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce hydroanthracenes .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between polycyclic aromatic hydrocarbons and biological macromolecules.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in photophysical studies.
1-Phenoxyanthracene-9,10-dione: Similar to this compound but lacks the methyl group, affecting its reactivity and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
926926-20-7 |
|---|---|
Molekularformel |
C21H14O3 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
3-methyl-1-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-13-11-17-19(18(12-13)24-14-7-3-2-4-8-14)21(23)16-10-6-5-9-15(16)20(17)22/h2-12H,1H3 |
InChI-Schlüssel |
PWTUUHVJFWBTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)



![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)




![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
